molecular formula C18H15N3O3S B12212474 N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B12212474
M. Wt: 353.4 g/mol
InChI Key: CVAIIYBRADRQNM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring, a quinoxaline ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Quinoxaline Ring: This involves the condensation of o-phenylenediamine with a diketone, such as glyoxal.

    Thioether Formation: The quinoxaline derivative is then reacted with a thiol to introduce the sulfanyl group.

    Amide Bond Formation: Finally, the benzodioxole derivative is coupled with the thioether-quinoxaline intermediate using an amide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. For instance:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting a therapeutic effect.

    In Materials Science: Its electronic properties may be exploited in the design of semiconductors or other electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H15N3O3S/c1-11-18(21-14-5-3-2-4-13(14)19-11)25-9-17(22)20-12-6-7-15-16(8-12)24-10-23-15/h2-8H,9-10H2,1H3,(H,20,22)

InChI Key

CVAIIYBRADRQNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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